2-Bromo-3-methoxyisonicotinic acid

Description

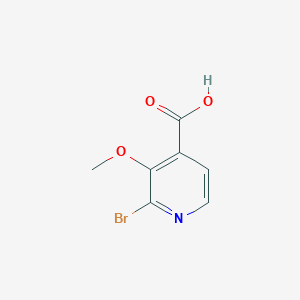

2-Bromo-3-methoxyisonicotinic acid is a halogenated isonicotinic acid derivative characterized by a bromine atom at position 2 and a methoxy group at position 3 on the pyridine ring. Such compounds are typically intermediates in pharmaceutical and agrochemical synthesis, leveraging bromine’s reactivity and methoxy’s electron-donating effects for functionalization .

Properties

IUPAC Name |

2-bromo-3-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOOSBWNNDBPLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxyisonicotinic acid typically involves the bromination of 3-methoxyisonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxyisonicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Substitution: Formation of 2-substituted-3-methoxyisonicotinic acid derivatives.

Oxidation: Formation of 2-bromo-3-hydroxyisonicotinic acid.

Reduction: Formation of 2-bromo-3-methylisonicotinic acid.

Coupling: Formation of biaryl compounds with extended aromatic systems.

Scientific Research Applications

2-Bromo-3-methoxyisonicotinic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.

Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.

Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxyisonicotinic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and methoxy group contribute to its binding affinity and specificity towards molecular targets. The compound can interact with proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Halogen and Methoxy Substitutions

The table below compares 2-bromo-3-methoxyisonicotinic acid with structurally related compounds, emphasizing substituent positions and functional groups:

Key Findings:

- Halogen Effects : Bromine at position 2 (as in the target compound) increases steric hindrance and electrophilicity compared to chlorine analogs (e.g., 5-chloro-2-methylisonicotinic acid) .

- Methoxy vs. Hydroxy : Replacing the methoxy group with hydroxy (e.g., 5-bromo-2-hydroxyisonicotinic acid) enhances hydrogen-bonding capacity, affecting solubility and reactivity .

Biological Activity

2-Bromo-3-methoxyisonicotinic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methoxy group attached to an isonicotinic acid framework. This combination enhances its reactivity and biological properties, making it a valuable compound in various research fields.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom and methoxy group influence its binding affinity towards enzymes and receptors, which can lead to modulation of their activity. This compound has been investigated for several potential mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or bacterial infections.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were significantly lower than those of many existing antibiotics, suggesting a promising lead for drug development .

Case Studies

- Tuberculosis Research : In a study investigating analogs of bedaquiline (a known anti-tuberculosis drug), this compound was found to have superior activity against both replicating and non-replicating cultures of M. tuberculosis. The compound demonstrated MIC values that were more potent than previously reported analogs .

- Inflammatory Diseases : Another area of investigation focused on the compound's potential in treating inflammatory diseases. In vitro assays indicated that it could inhibit pro-inflammatory cytokine production, suggesting a role in modulating immune responses.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Methoxyisonicotinic Acid | Lacks bromine; lower reactivity | Less potent antimicrobial activity |

| 2-Bromoisonicotinic Acid | Lacks methoxy group; affects solubility | Moderate antimicrobial effects |

| 2-Chloro-3-methoxyisonicotinic Acid | Chlorine instead of bromine; different reactivity | Varies; generally less effective |

This table illustrates how this compound stands out due to its unique combination of functional groups, enhancing both its chemical reactivity and biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.